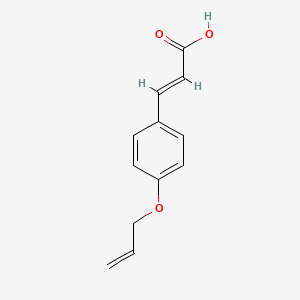

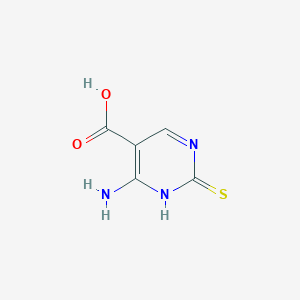

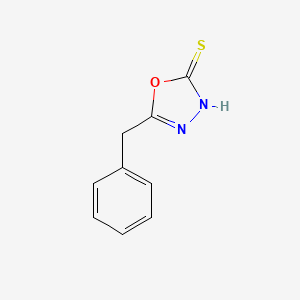

(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲醇

描述

The compound "(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol" is closely related to the class of 3,5-diaryl-1H-pyrazoles, which are of significant interest due to their structural and chemical properties. Although the exact compound is not directly studied in the provided papers, the related compounds discussed offer valuable insights into the behavior and characteristics of this class of compounds. For instance, the synthesis of similar compounds has been achieved through methods that emphasize green chemistry principles, such as using polyethylene glycol-400 and acetic acid as a reaction medium, which avoids the use of hazardous solvents .

Synthesis Analysis

The synthesis of related 3,5-diaryl-1H-pyrazoles has been reported using various methods. For example, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was achieved using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, which provides a greener alternative to traditional solvent-based methods . Additionally, the Dimroth rearrangement has been utilized in the synthesis of some (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various computational and experimental techniques. Density Functional Theory (DFT) calculations have been employed to determine structural parameters such as bond lengths, bond angles, and dihedral angles, revealing that the molecules possess non-planar structures and specific point group symmetries . X-ray crystal structure analysis has also been used to determine the crystal structures of new 3,5-diaryl-1H-pyrazoles, providing insights into their tautomeric forms and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through studies of their electronic and spectroscopic properties. Time-dependent DFT (TD-DFT) has been used to investigate the electronic spectral properties in different solvents, showing that solvent effects can significantly influence the wavelength of absorption . The formation of molecular dimers in solution, as evidenced by ESI-MS spectra, indicates that these compounds can engage in intermolecular hydrogen bonding, which is a key aspect of their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diaryl-1H-pyrazoles have been characterized using various spectroscopic techniques. Infrared vibrational spectral bands have been assigned by correlating experimental findings with computed data, showing good agreement and indicating the stability of the molecules . The study of frontier molecular orbitals and global chemical reactivity parameters has provided further evidence of the stability and strength of these compounds .

科学研究应用

1. 合作氢键和分子二聚化

(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲醇参与了合作氢键和分子二聚化过程。研究表明,该化合物通过分子间的N–H···N氢键在溶液中形成二聚体。此外,其衍生物的晶体结构展示出有趣的键合模式,如N–H···O和O–H···N氢键,这些键合对形成特定的二聚体基元至关重要(Zheng, Wang, & Fan, 2010)。

2. 金属配合物的合成和抗菌活性

这种吡唑衍生物用于合成金属配合物,特别是与Cu(II)、Co(II)和Ni(II)形成配合物。合成的配合物已被研究其结构性质和抗菌活性。与自由配体相比,金属配合物显示出增强的抗微生物活性,表明在对抗微生物感染方面具有潜在应用(Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009)。

3. 抗菌剂的开发

从3,5-二甲基-1H-吡唑衍生的化合物已被合成并测试其抗菌性能。这些衍生物表现出良好的抗菌活性,表明它们作为有效的抗菌剂的潜力(Al-Smaisim, 2012)。

4. 在金属离子的液-液萃取中的应用

这种吡唑化合物的衍生物已被用于Fe(II)和Cd(II)等金属离子的液-液萃取方法。这些化合物表现出对这些金属离子的高萃取亲和力,表明在分离和纯化过程中具有潜在应用(Lamsayah et al., 2015)。

5. 潜在的抗病毒和抗肿瘤活性

研究表明,这种吡唑化合物的衍生物在体外表现出有前途的抗冠状病毒和抗肿瘤活性。这表明在开发抗病毒和抗癌症疗法方面具有潜在应用(Jilloju et al., 2021)。

6. 形成发光超分子液晶

(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲醇衍生物用于形成具有发光性质的超分子液晶。这些材料在先进材料科学中具有潜在应用,特别是在创建发光器件方面(Moyano et al., 2013)。

未来方向

The future directions for research on “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceutical drugs .

属性

IUPAC Name |

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWWSNPRAOYPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368880 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

CAS RN |

58789-53-0 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)